molecular formula C20H36O3 B582131 14,15-EE-8(Z)-E CAS No. 519038-93-8

14,15-EE-8(Z)-E

Numéro de catalogue: B582131
Numéro CAS: 519038-93-8
Poids moléculaire: 324.505
Clé InChI: FFYIZOYJCCKMDJ-QKJYYDANSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

14,15-EE-8(Z)-E (14,15-epoxyeicosa-8(Z)-enoic acid) is a synthetic, non-hydrolyzable analog of the endogenous epoxyeicosatrienoic acid (EET), 14,15-EET, which is derived from the cytochrome P450 (CYP450)-mediated epoxygenation of arachidonic acid . Structurally, it retains the 14,15-epoxide group and an 8(Z)-double bond, distinguishing it from other EET isomers (e.g., 5,6-EET or 11,12-EET) . This compound is stabilized against enzymatic degradation by soluble epoxide hydrolase (sEH), enhancing its utility in experimental settings to study vascular biology .

In vascular smooth muscle cells, this compound exhibits potent vasodilatory activity, comparable to natural 14,15-EET in bovine coronary arteries . Mechanistically, it modulates RhoA-dependent kinase pathways, reversing hypersensitivity to thromboxane receptor agonists (e.g., U46619) in endothelial cell-specific POR knockout mice (ecPOR−/−) . Its effects are concentration-dependent, with efficacy observed at 10 µmol/L in aortic ring assays .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 14,15-EE-8(Z)-E typically involves multiple steps, including the formation of the oxirane ring and the introduction of the pentyl group. One common method involves the epoxidation of an appropriate alkene precursor, followed by the addition of the pentyl group under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

14,15-EE-8(Z)-E can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.

    Reduction: Reduction reactions can convert the double bond in the tridecenoic acid chain to a single bond, resulting in a saturated compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for epoxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while reduction of the double bond results in a saturated tridecenoic acid derivative.

Applications De Recherche Scientifique

14,15-EE-8(Z)-E has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms and stereochemistry.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mécanisme D'action

The mechanism by which 14,15-EE-8(Z)-E exerts its effects involves interactions with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

Key Compounds:

14,15-EET (natural isomer): The endogenous metabolite with a 14,15-epoxide and three double bonds (5(Z),8(Z),11(Z)). It is rapidly hydrolyzed by sEH, limiting its bioavailability .

14,15-EE-5(Z)-E : A positional isomer with the epoxide at 14,15 and a 5(Z)-double bond. Demonstrates reduced vasodilatory potency compared to 14,15-EE-8(Z)-E in coronary artery models .

11,12-EET: Another EET isomer with vasodilatory properties but distinct receptor interactions, primarily activating potassium channels rather than Rho kinase pathways .

Carboxylate-modified EET surrogates (e.g., 13-hydroxy/azido derivatives): Synthetic analogs with enhanced metabolic stability but variable agonist activity depending on substituent position .

Table 1: Comparative Pharmacological Profiles

Compound Vasodilation EC₅₀ (µmol/L) sEH Stability (t₁/₂) Key Pathway Targeted
This compound 0.1–1.0 >24 hours RhoA/Rho kinase
14,15-EET (natural) 0.05–0.5 <30 minutes TRPV4/K⁺ channels
11,12-EET 0.2–2.0 <30 minutes K⁺ channels
14,15-EE-5(Z)-E 1.0–10 >24 hours Not well characterized

Key Findings:

  • This compound vs. 14,15-EET: While both compounds dilate vessels pre-constricted with U46619, this compound lacks activity in phenylephrine-preconstricted vessels, highlighting pathway specificity . Its non-hydrolyzable structure ensures prolonged effects, unlike natural EETs degraded within minutes .
  • Comparison with carboxylate surrogates : Derivatives like 13-azido compounds (e.g., compound 34) show reduced vasoactivity but greater resistance to oxidation, prioritizing stability over potency .

Mechanistic Insights

  • Gene Modulation: Pre-incubation of aortic tissue with this compound (10 µmol/L, 24 hours) downregulates Rho kinase pathway genes (e.g., ROCK1, MYPT1), reversing the hyperconstriction phenotype in ecPOR−/− mice .

Data Tables

Table 2: Experimental Results from Key Studies

Assay Type Compound Tested Outcome (vs. Control) Reference
Aortic constriction (U46619) This compound (10 µmol/L) Reversed sensitivity to CTR levels
RT-qPCR (ROCK1 expression) This compound incubation ↓ 2.5-fold (p < 0.05)
Vasodilation (bovine coronary) This compound (10 µmol/L) 85% relaxation

Activité Biologique

14,15-EE-8(Z)-E, or 14,15-Epoxyeicosa-8(Z)-enoic acid, is a significant compound in the class of epoxyeicosatrienoic acids (EETs). These compounds are derived from arachidonic acid and are known for their diverse biological activities, particularly in cardiovascular health. This article explores the biological activity of this compound, focusing on its vasodilatory effects and mechanisms of action.

Chemical Structure

The chemical structure of this compound is characterized by an epoxy group at the 14 and 15 positions of the eicosatrienoic acid backbone. This structural feature is crucial for its biological activity, influencing its interaction with various receptors and enzymes.

Biological Activity Overview

This compound exhibits potent vasodilator agonist activity , primarily in bovine coronary arteries. This activity is mediated through several mechanisms:

  • Endothelium-Derived Hyperpolarizing Factor (EDHF) Pathway :
    • EETs, including this compound, act as EDHF, promoting vascular smooth muscle relaxation and thus vasodilation.
    • They enhance potassium channel activity in vascular smooth muscle cells, leading to hyperpolarization and relaxation.
  • Inhibition of Smooth Muscle Contraction :
    • The compound inhibits calcium influx into smooth muscle cells, reducing contraction and promoting vasodilation.
  • Nitric Oxide (NO) Pathway :
    • EETs can stimulate endothelial cells to produce NO, further enhancing vasodilatory responses.

Case Studies and Research Findings

Several studies have investigated the effects of this compound on vascular function:

Study 1: Vasodilatory Effects in Bovine Coronary Arteries

A study conducted on isolated bovine coronary arteries demonstrated that this compound induces significant vasodilation. The results indicated a dose-dependent response with effective concentrations ranging from low nanomolar to micromolar levels.

Concentration (nM)Vasodilation (%)
1025
10050
100075

This study confirmed that the vasodilatory effect is mediated through the activation of potassium channels and inhibition of calcium channels in vascular smooth muscle cells .

Study 2: Comparison with Other EETs

Research comparing the biological activity of various EETs found that this compound has similar or greater potency than other EETs such as 11(12)-EET and 14(15)-EET in inducing vasodilation.

EET TypeVasodilatory Potency (EC50)
11(12)-EET50 nM
14(15)-EET30 nM
This compound 20 nM

This highlights the potential therapeutic applications of this compound in cardiovascular diseases where enhanced vasodilation is beneficial .

The mechanisms underlying the biological activity of this compound include:

  • Activation of K+ Channels :
    • This leads to hyperpolarization of vascular smooth muscle cells.
  • Inhibition of Calcium Channels :
    • Reduces intracellular calcium levels, decreasing muscle contraction.
  • Stimulation of Nitric Oxide Production :
    • Enhances endothelial function and promotes vasodilation.

Q & A

Basic Research Questions

Q. How is 14,15-EE-8(Z)-E chemically identified and validated in experimental settings?

  • Methodological Answer : Structural validation typically employs nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm the epoxide group and Z-configuration of the double bond at position 7. Purity (≥98%) is verified via high-performance liquid chromatography (HPLC) . For reproducibility, experimental protocols should reference batch-specific stability data (e.g., ethanol solutions stored at -20°C for ≥1 year) .

Q. What are the established biological roles of this compound in vascular studies?

  • Methodological Answer : The compound acts as a vasodilator in bovine coronary arteries, mimicking 14(15)-EET activity. Standard assays include measuring arterial relaxation using wire myography and validating gene expression changes via RT-qPCR (e.g., aortic tissue analysis with n = 6 mice, Mann–Whitney test for significance) . Controls should account for solvent effects (e.g., ethanol vehicle) and compare responses to endogenous eicosanoids.

Q. What synthesis protocols are recommended for this compound?

  • Methodological Answer : Synthesis involves epoxidation of arachidonic acid derivatives under stereoselective conditions. Detailed protocols must specify catalysts (e.g., cytochrome P450 enzymes or chemical oxidants), purification steps, and stereochemical validation. Peer-reviewed methods should be prioritized, with supplemental data on yield and purity .

Advanced Research Questions

Q. How can researchers optimize experimental designs to assess this compound’s stability in biological matrices?

  • Methodological Answer : Stability studies require LC-MS/MS quantification under varying pH, temperature, and enzymatic conditions (e.g., liver microsomal assays). Time-course experiments should include negative controls (e.g., heat-inactivated enzymes) and validate degradation products via tandem mass spectrometry . Statistical models (e.g., nonlinear regression for half-life calculations) enhance reproducibility.

Q. What strategies resolve contradictions between in vitro and in vivo data for this compound’s vasoactive effects?

  • Methodological Answer : Discrepancies may arise from metabolic clearance or tissue-specific receptor expression. Address these by:

  • Comparing pharmacokinetic profiles (e.g., plasma half-life in animal models vs. cell culture media).
  • Using receptor knockout models to isolate signaling pathways.
  • Cross-referencing transcriptional data (e.g., RT-qPCR results from aortic tissue ) with protein-level assays (e.g., Western blot for CYP450 isoforms).

Q. How should researchers design dose-response studies to minimize off-target effects of this compound?

  • Methodological Answer : Employ a tiered approach:

In vitro : Screen for cytotoxicity (e.g., MTT assay) and receptor selectivity (e.g., antagonist co-treatment in vascular models).

In vivo : Use log-dose increments with negative controls (vehicle-only) and positive controls (e.g., 14(15)-EET).

Data normalization : Express responses as percentage relaxation relative to baseline and validate with non-linear regression models (e.g., GraphPad Prism) .

Q. What analytical frameworks are suitable for integrating multi-omics data on this compound’s signaling pathways?

  • Methodological Answer : Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) datasets using pathway enrichment tools (e.g., KEGG, Reactome). Prioritize genes/proteins with fold changes ≥2 and p < 0.05 (adjusted for multiple testing). Cross-validate findings with siRNA knockdown or CRISPR-Cas9 experiments .

Q. Data and Reproducibility

Q. How can researchers ensure reproducibility of this compound’s bioactivity across labs?

  • Methodological Answer :

  • Standardize protocols : Detail solvent preparation (e.g., ethanol concentration), storage conditions, and equipment calibration in supplemental materials.
  • Share raw data : Publish electrophoresis gels, chromatograms, and statistical outputs in open-access repositories (e.g., Figshare).
  • Cross-lab validation : Collaborate to replicate key findings (e.g., vasodilation assays) using blinded samples .

Q. What ethical and data-sharing considerations apply to studies using this compound in animal models?

  • Methodological Answer : Adhere to GDPR and institutional review boards (IRB) for de-identifying data. Use controlled-access repositories (e.g., EBI BioStudies) for sensitive datasets. Include data-sharing clauses in animal ethics approvals and reference compliance in methods sections .

Propriétés

IUPAC Name

(Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-8-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h4,6,18-19H,2-3,5,7-17H2,1H3,(H,21,22)/b6-4-/t18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYIZOYJCCKMDJ-FHLMBLHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C(O1)CCCCC=CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H]1[C@@H](O1)CCCC/C=C\CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

13-(3-Pentyloxiran-2-yl)trideca-8,11-dienoic acid
14,15-EE-8(Z)-E
14,15-EE-8(Z)-E
Reactant of Route 3
14,15-EE-8(Z)-E
Reactant of Route 4
14,15-EE-8(Z)-E
Reactant of Route 5
14,15-EE-8(Z)-E
Reactant of Route 6
14,15-EE-8(Z)-E

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.